Tripeptide-10 citrulline
Overview
Description
Tripeptide-10 citrulline, also known under the trade name Decorinyl, is a synthetic peptide designed to mimic the function of decorin, a naturally occurring protein in the skin. Decorin plays a crucial role in regulating collagen fibrillogenesis, which is the process of collagen fiber formation. This compound helps to improve the organization and stability of collagen fibers, thereby enhancing skin suppleness and resilience .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripeptide-10 citrulline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is lysine-α-aspartic acid-isoleucine-citrulline. The synthesis involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tripeptide-10 citrulline primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Coupling Reagents: Used during synthesis to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Protecting Groups: Used to protect functional groups during synthesis, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group.
Cleavage Reagents: Used to remove the peptide from the resin, such as trifluoroacetic acid (TFA).
Major Products: The primary product of these reactions is the this compound itself. During hydrolysis, the peptide bonds can be broken down into individual amino acids .
Scientific Research Applications
Tripeptide-10 citrulline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and the cosmetics industry.
Chemistry:
- Used as a model peptide in studies of peptide synthesis and peptide bond formation.
Biology:
- Investigated for its role in collagen fibrillogenesis and its potential to mimic the function of decorin in the skin .
Medicine:
- Explored for its potential in wound healing and tissue regeneration due to its ability to regulate collagen fiber organization .
Cosmetics Industry:
Mechanism of Action
Tripeptide-10 citrulline exerts its effects by mimicking the function of decorin, a protein that interacts with collagen fibers. Decorin binds to collagen fibrils and regulates their organization, ensuring uniformity in fibril diameter and proper spacing. By mimicking decorin, this compound helps to maintain the structural integrity of collagen fibers, leading to improved skin suppleness and resilience .
Comparison with Similar Compounds
Palmitoyl pentapeptide-4: Another peptide used in anti-aging skincare products, known for its ability to stimulate collagen production.
Copper tripeptide: Known for its wound healing and anti-inflammatory properties.
Carnosine: A dipeptide with antioxidant properties, used in anti-aging formulations.
Uniqueness of Tripeptide-10 Citrulline: this compound is unique in its specific ability to mimic decorin and regulate collagen fibrillogenesis. This targeted action on collagen fiber organization sets it apart from other peptides that primarily focus on stimulating collagen production or providing antioxidant benefits .
Properties
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N8O7/c1-3-12(2)17(21(36)28-14(18(25)33)8-6-10-27-22(26)37)30-20(35)15(11-16(31)32)29-19(34)13(24)7-4-5-9-23/h12-15,17H,3-11,23-24H2,1-2H3,(H2,25,33)(H,28,36)(H,29,34)(H,30,35)(H,31,32)(H3,26,27,37)/t12-,13-,14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMARPRXONRJX-BWJWTDLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960531-53-7 | |
Record name | Tripeptide-10 citrulline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960531537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPEPTIDE-10 CITRULLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2732R0E76W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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